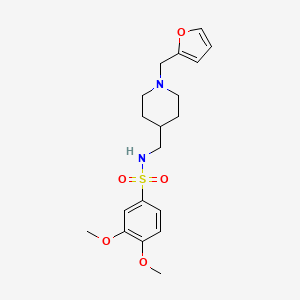

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

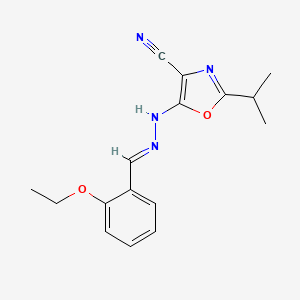

The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides . The compound also contains a furan ring, which is a five-membered aromatic ring with a heteroatom of oxygen . The presence of the benzenesulfonamide group suggests potential biological activity, as sulfonamides are known for their use in some antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine and furan rings, along with the benzenesulfonamide group. The 3,4-dimethoxy substitution on the benzene ring suggests that these methoxy groups are in the meta position relative to the sulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the piperidine, furan, and benzenesulfonamide groups .Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research led by Kyosuke Kaneda (2020) introduced and summarized the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions. This work facilitates the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, indicating the broad potential of such derivatives in organic synthesis and the pharmaceutical industry (Kaneda, 2020).

Chemical Modification of Xylan

Petzold-Welcke et al. (2014) described the chemical modification of xylan into biopolymer ethers and esters with specific properties, including the synthesis of novel xylan esters by conversion with furan- and pyroglutamic acid. These modifications have application potential in drug delivery and as additives in various industries, showcasing the versatility of furan derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Photosensitive Protecting Groups

Amit, Zehavi, and Patchornik (1974) reviewed the utilization of photosensitive protecting groups, including those related to the chemical family of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide. These groups show promise for future applications in synthetic chemistry, indicating the ongoing development of novel methodologies for chemical synthesis (Amit, Zehavi, & Patchornik, 1974).

Formation and Destruction of PCDD/Fs

Research by Altarawneh et al. (2009) focused on mechanisms governing the formation, chlorination, dechlorination, and destruction of dioxins and furans. The study highlights the complexity of both homogeneous and heterogeneous routes in the production of these compounds, suggesting further investigation into the reaction mechanisms involving furan derivatives (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Conversion of Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) analyzed advances in synthesizing 5-hydroxymethylfurfural (HMF) from plant biomass, highlighting the role of furan derivatives in producing monomers, polymers, and functional materials. This review points to the significant potential of furan derivatives, derived from compounds like this compound, in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTZMFKXECFUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate](/img/structure/B2705646.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2705653.png)

![5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705659.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide](/img/structure/B2705663.png)

![N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2705664.png)

![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)

![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)